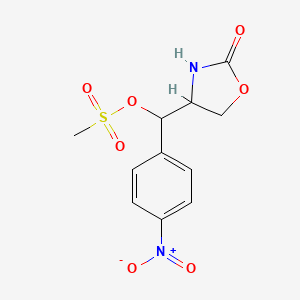

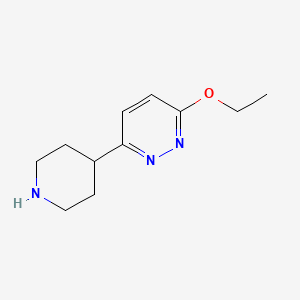

![molecular formula C18H21N3 B1473102 2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1935024-80-8](/img/structure/B1473102.png)

2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole

Overview

Description

Synthesis Analysis

The synthesis of octahydropyrrolo[3,4-c]pyrroles involves thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The resulting mixture was stirred at –10°C for 30–40 min .Molecular Structure Analysis

The molecular formula of “2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole” is C18H29N3O .Chemical Reactions Analysis

The progress of the reaction was monitored by TLC .Physical And Chemical Properties Analysis

The boiling point of a similar compound is predicted to be 425.3±45.0 °C . The density is predicted to be 1.080±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of octahydropyrrolo[3,4-c]pyrroles by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .

Potential Active Ingredients of Medicines

The synthesized N-phthalimidoaziridines and N-phthalimidopyrrolidines contain several pharmacophoric groups (the aziridine, oxadiazole, pyridine, and phthalimide moieties) making them potential active ingredients of medicines .

Treatment of Neurological Disorders

Compounds containing the 1,2,4-oxadiazole moiety are used to treat migraine, mucoviscidosis, Duchenne muscular dystrophy, Alzheimer’s and Parkinson’s diseases . They possess anti-inflammatory, antitumor, analgesic, antimicrobial, and hypotensive properties .

Treatment of Tuberculosis and Pellagra

The pyridine fragment is contained in the structure of the active substances of the antituberculosis drug isoniazid and its derivative ftivazide, nicotinic acid (niacin) and nicotinamide, which are used to prevent the development of pellagra, for the treatment of cardiac circulatory disorders, hypertension, liver damage .

Treatment of Gastritis and Ulcers

Omeprazole, a 4-hydroxypyridine derivative, is used to treat gastritis, gastric and duodenal ulcers .

Antitumor Activity

Compounds based on chloropyramine, used as an antihistamine and sedative remedy, have been studied for antitumor activity .

Inhibition of Cancer Cell Growth

N-Substituted aziridines exhibit cytotoxic properties inhibiting the growth of cancer cells due to the alkylation of DNA molecules. Aziridine derivatives are used as antibiotics, antitumor drugs, antituberculosis agents, as well as in the treatment of HIV infection .

Organic Synthesis

In addition, aziridines are important intermediates for organic synthesis granting access to a large number of heterocyclic compounds inaccessible by other means .

Mechanism of Action

Target of action

Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . .

Mode of action

Many of these compounds work by interacting with their targets and causing changes that lead to their biological effects .

Biochemical pathways

Pyrrolopyrazine derivatives have been found to affect a variety of biochemical pathways due to their wide range of biological activities .

Result of action

Pyrrolopyrazine derivatives have been found to have a variety of effects due to their wide range of biological activities .

properties

IUPAC Name |

2-benzyl-5-pyridin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3/c1-2-6-15(7-3-1)10-20-11-16-13-21(14-17(16)12-20)18-8-4-5-9-19-18/h1-9,16-17H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIHZNIMTGCVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1473019.png)

![4-(1,2,4-Oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1473020.png)

![methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1473026.png)

![3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1473028.png)

![3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1473031.png)

![5-Methoxy-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473037.png)

![2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473041.png)

![5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473042.png)